molecular formula C10H11F3O2 B8246767 4-Isopropyl-3-(trifluoromethoxy)phenol

4-Isopropyl-3-(trifluoromethoxy)phenol

Cat. No.: B8246767
M. Wt: 220.19 g/mol
InChI Key: AHKMWAOEGJHLDT-UHFFFAOYSA-N
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Description

4-Isopropyl-3-(trifluoromethoxy)phenol is an organic compound with the molecular formula C10H11F3O2 and a molecular weight of 220.19 g/mol This compound is characterized by the presence of an isopropyl group and a trifluoromethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-(trifluoromethoxy)phenol can be achieved through several methods. One common approach involves the trifluoromethoxylation of a suitable phenol precursor. This process typically employs trifluoromethoxylating reagents under controlled conditions . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-3-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols .

Comparison with Similar Compounds

Comparison: 4-Isopropyl-3-(trifluoromethoxy)phenol is unique due to the presence of both an isopropyl group and a trifluoromethoxy group on the phenol ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to its analogs . The trifluoromethoxy group also enhances the compound’s electron-withdrawing capacity, making it a valuable intermediate in various chemical reactions .

Properties

IUPAC Name

4-propan-2-yl-3-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c1-6(2)8-4-3-7(14)5-9(8)15-10(11,12)13/h3-6,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKMWAOEGJHLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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